2,2-Dimethyl-1-thia-3-aza-2-silacyclopentane
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Overview
Description
2,2-Dimethyl-1-thia-3-aza-2-silacyclopentane is a unique organosilicon compound characterized by the presence of silicon, nitrogen, and sulfur atoms within a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-thia-3-aza-2-silacyclopentane typically involves the cyclization of 3-aminopropylalkoxysilanes through intramolecular condensation reactions. These reactions are often catalyzed by hexamethyldisilazane, which facilitates the formation of the Si-N bond . The reaction conditions generally require heating and can be accelerated by the addition of specific catalysts .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of similar compounds often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-thia-3-aza-2-silacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Substitution reactions at the silicon atom can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-1-thia-3-aza-2-silacyclopentane has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-thia-3-aza-2-silacyclopentane involves the interaction of its Si-N bond with various molecular targets. This interaction can lead to the formation of stable complexes or facilitate the insertion of other functional groups into the ring structure. The pathways involved often include intramolecular condensation and substitution reactions .
Comparison with Similar Compounds
1-Aza-2-silacyclopentane: Similar in structure but lacks the sulfur atom.
1,3-Dioxa-2-silacyclopentane: Contains oxygen atoms instead of sulfur and nitrogen.
Properties
CAS No. |
84260-28-6 |
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Molecular Formula |
C4H11NSSi |
Molecular Weight |
133.29 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C4H11NSSi/c1-7(2)5-3-4-6-7/h5H,3-4H2,1-2H3 |
InChI Key |
TUJLJNHVQDRTQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(NCCS1)C |
Origin of Product |
United States |
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